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Get Quote

The table below summarizes the key properties and experimental data available for Silicon Tetrafluoride

(SiF4).

Property Description / Value Experimental Context

Chemical
Formula

SiF4 N/A [1] [2]

Molecular
Weight

104.0791 g/mol Data from NIST standard
reference [2].

Appearance Colorless gas N/A [1] [3]

Boiling Point -86°C (187 K) Data from NIST compilation

[2].

Melting Point -95.7°C [1] [4] N/A

Critical
Temperature

259 K Data from NIST compilation
[2].

Critical Pressure 37.15 bar Data from NIST compilation
[2].

Density (gas) 4.69 g/L [4] N/A
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Property Description / Value Experimental Context

Key Reactivity Hydrolyzes in water: SiF4 + 2H2O → SiO2 + 4HF Basis for its use in precision
etching [1] [4] [3].

Primary
Applications

Semiconductor plasma etching, doping optical
fibers, chemical synthesis [1] [4] [3]

N/A

Experimental Insights into SiF4

For researchers, the practical application of SiF4 often involves specific experimental protocols, particularly

in semiconductor manufacturing:

Application in Plasma Etching: In Reactive Ion Etching (RIE), high-purity SiF4 gas is introduced

into a vacuum chamber where it is energized into a plasma [1] [4]. This plasma dissociates the SiF4
molecules, producing highly reactive fluorine radicals.

Mechanism: These fluorine radicals selectively react with exposed silicon or silicon dioxide (SiO2)
surfaces on a wafer, forming volatile silicon tetrafluoride (SiF4) as a byproduct, which is then

evacuated from the chamber [1] [4].
Protocol Details: This process allows for anisotropic (vertical) etching, which is crucial for creating

high-aspect-ratio features in advanced microchips. The etch rate can be precisely monitored in real-
time using techniques like laser absorption spectroscopy to track the partial pressure of SiF4 [1] [4].

Advanced Use Case: SiF4 is also used in Chemical Vapor Deposition (CVD) to deposit silicon
oxyfluoride (SiOF) films, which act as insulators with a low dielectric constant, reducing signal delay

between transistors in high-speed chips [4] [3].

The following diagram illustrates the core experimental workflow for using SiF4 in semiconductor plasma

etching:
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Start: Si Wafer with SiO₂ Layer

Load Wafer into
Vacuum Chamber

Introduce High-Purity SiF₄ Gas

Ignite RF Plasma
(Dissociates SiF₄)

F Radicals Etch SiO₂ Surface
(Forms volatile SiF₄)

Pump Away Volatile Byproducts

End: Patterned Wafer

Click to download full resolution via product page

Information Gap on Tin Tetrafluoride (SnF4)

Despite a thorough search, I found no data on SnF4's physical properties, experimental protocols, or modern

high-tech applications. This lack of information makes a direct, objective comparison with SiF4 impossible

at this time. The available literature on SnF4 may be limited to different fields, such as materials science or

catalysis, or it may simply not share the same industrial prominence as SiF4.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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